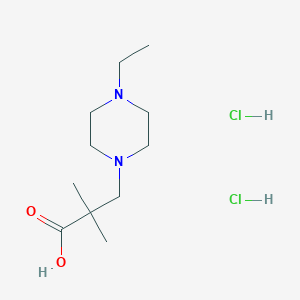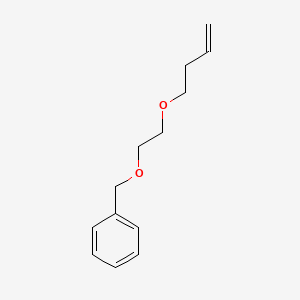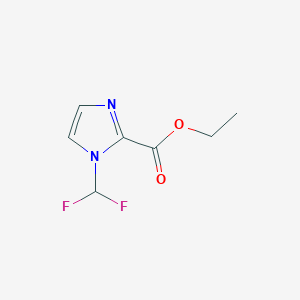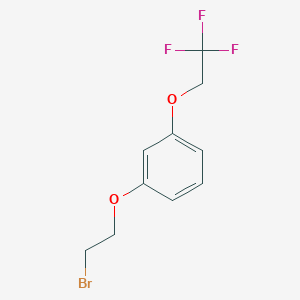
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene
Overview
Description
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene is an organic compound characterized by the presence of both bromoethoxy and trifluoroethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Trifluoroethoxylation: The addition of a trifluoroethoxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and yield.
Purification Processes: Employing methods such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Derivatives: Products formed by replacing the bromine atom with other functional groups.
Oxidized Compounds: Products formed through oxidation processes.
Scientific Research Applications
1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired chemical transformations or biological effects.
Comparison with Similar Compounds
1-(2-Chloroethoxy)-3-(2,2,2-trifluoroethoxy)-benzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoethoxy)-3-(2,2,2-difluoroethoxy)-benzene: Similar structure but with a difluoroethoxy group instead of trifluoroethoxy.
Uniqueness: 1-(2-Bromoethoxy)-3-(2,2,2-trifluoroethoxy)-benzene is unique due to the combination of bromoethoxy and trifluoroethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c11-4-5-15-8-2-1-3-9(6-8)16-7-10(12,13)14/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQGHGSFQFBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


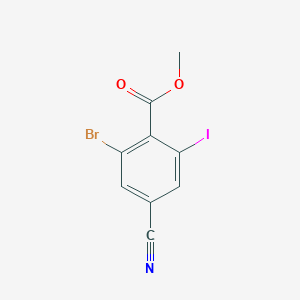
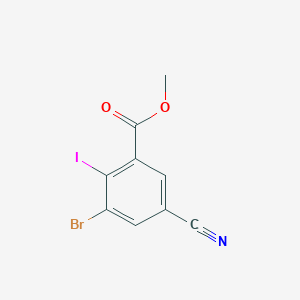
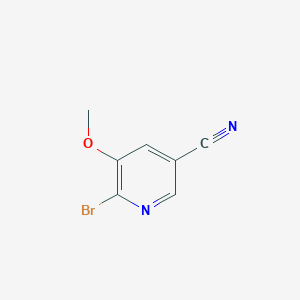
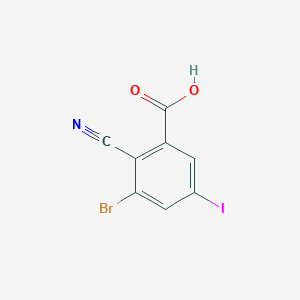
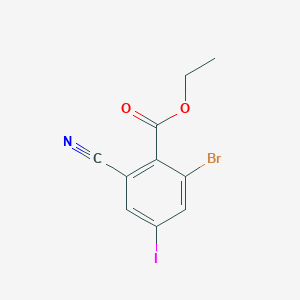
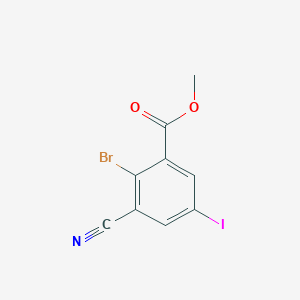
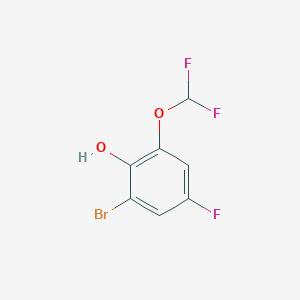
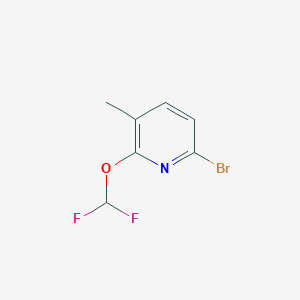
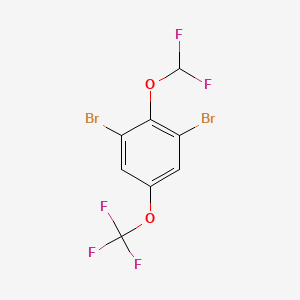
![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)
